

# SR1664: A Technical Guide to a Non-Agonist PPARy Modulator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | SR1664    |           |  |  |
| Cat. No.:            | B15545065 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

SR1664 is a novel, selective peroxisome proliferator-activated receptor-gamma (PPARy) modulator that has garnered significant interest for its unique pharmacological profile. Unlike full agonists of the thiazolidinedione (TZD) class, SR1664 is a non-agonist ligand that allosterically inhibits the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARy at serine 273. This mechanism of action confers potent anti-diabetic and anti-fibrotic effects without the adverse side effects commonly associated with traditional PPARy agonists, such as weight gain, fluid retention, and bone loss. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of SR1664, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

## **Discovery and Rationale**

The discovery of **SR1664** was driven by the need for safer and more targeted therapies for type 2 diabetes and other metabolic disorders. While TZD drugs like rosiglitazone and pioglitazone are effective insulin sensitizers, their clinical use has been limited by a range of adverse effects.[1] Research revealed that the therapeutic benefits of PPARy activation could be dissociated from its side effects by selectively modulating its activity. Specifically, the obesity-linked phosphorylation of PPARy at serine 273 by Cdk5 was identified as a key pathological event contributing to insulin resistance.[1] This led to the hypothesis that blocking this phosphorylation event without inducing classical PPARy agonism could provide a novel



therapeutic strategy. **SR1664** was developed as a synthetic small molecule that binds with high affinity to PPARy but is devoid of classical transcriptional agonism.[1]

### **Mechanism of Action**

SR1664 exerts its therapeutic effects through a distinct molecular mechanism. It binds to the ligand-binding domain of PPARy and, through a unique binding mode, allosterically inhibits the Cdk5-mediated phosphorylation of PPARy at serine 273.[1] This inhibition restores the transcriptional activity of a specific subset of genes that are repressed by this phosphorylation event, leading to improved insulin sensitivity.[2] Unlike full agonists, SR1664 does not induce the large-scale conformational changes in PPARy that are responsible for the broad transcriptional activation of genes associated with adipogenesis and other adverse effects.[3] In silico docking studies have suggested that the phenyl-substituted nitro group of SR1664 clashes with hydrophobic side chains in helix 11 of the PPARy ligand-binding domain, which may contribute to its non-agonistic profile.[2]

## Signaling Pathway of SR1664 Action



Click to download full resolution via product page

Caption: **SR1664** inhibits Cdk5-mediated phosphorylation of PPARy, promoting insulin sensitivity.

## **Quantitative Pharmacological Data**



The following tables summarize the key quantitative data for **SR1664** from various in vitro and in vivo studies.

**Table 1: In Vitro Binding Affinity and Activity** 

| Parameter                                          | Value                                           | Assay System                                     | Reference |
|----------------------------------------------------|-------------------------------------------------|--------------------------------------------------|-----------|
| IC50                                               | 80 nM                                           | LanthaScreen<br>Competitive Binding<br>Assay     | [4]       |
| Ki                                                 | 28.67 nM                                        | Not Specified                                    | [5]       |
| Transcriptional Activity                           | No significant<br>agonism                       | PPAR-derived<br>reporter gene in COS-<br>1 cells | [4]       |
| Inhibition of Cdk5-<br>mediated<br>Phosphorylation | Half-maximal effect<br>between 20 and 200<br>nM | In vitro Cdk5 assay<br>with PPARy substrate      | [2][4]    |

**Table 2: Preclinical Efficacy in Mouse Models** 



| Model                                                                | Treatment Regimen                                                        | Key Findings                                                                                                                                                               | Reference |
|----------------------------------------------------------------------|--------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| High-Fat Diet-Induced<br>Obese Mice                                  | Injected twice daily for<br>5 days                                       | Dose-dependent decrease in PPARy phosphorylation in adipose tissue; significant reduction in fasting insulin levels; improved insulin resistance (HOMA-IR).                | [2]       |
| Leptin-Deficient<br>(ob/ob) Mice                                     | 40 mg/kg SR1664 vs.<br>8 mg/kg<br>Rosiglitazone, injected<br>twice daily | Similar reduction in PPARy phosphorylation; substantial reduction in hyperinsulinemia; markedly improved glucose tolerance. No weight gain or fluid retention with SR1664. | [1][2]    |
| High-Fat, High-<br>Carbohydrate Diet-<br>Induced Hepatic<br>Fibrosis | Treatment for the final<br>4 weeks of a 16-week<br>diet                  | Significantly reduced liver fibrosis and activated hepatic stellate cells. No significant effect on weight gain, fasting insulin, or glucose levels in this model.         | [5]       |

**Table 3: Pharmacokinetic and Safety Profile** 



| Parameter                   | Observation                                                                                                                                                                                          | Model                                       | Reference |
|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------|-----------|
| Pharmacokinetics            | Described as having "unfavorable" or "not optimal" oral pharmacokinetic properties. Comparable drug exposures were achieved with 40mg/kg SR1664 and 8mg/kg rosiglitazone, both injected twice daily. | Mice                                        | [1][2]    |
| Safety - Weight Gain        | Did not cause weight gain, unlike rosiglitazone.                                                                                                                                                     | ob/ob Mice                                  | [1][2]    |
| Safety - Fluid<br>Retention | Did not cause fluid retention (no decrease in hematocrit), unlike rosiglitazone.                                                                                                                     | ob/ob Mice                                  | [1][2]    |
| Safety - Bone<br>Formation  | Did not interfere with bone formation in culture.                                                                                                                                                    | In vitro osteoblast<br>mineralization assay | [1]       |

# Experimental Protocols In Vitro Cdk5-Mediated PPARy Phosphorylation Assay

Objective: To determine the inhibitory effect of **SR1664** on the Cdk5-mediated phosphorylation of PPARy.

#### Materials:

Recombinant Cdk5/p25 enzyme



- · Recombinant GST-PPARy protein
- [y-32P]ATP
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- **SR1664** and control compounds (e.g., Rosiglitazone)
- SDS-PAGE gels and autoradiography equipment

#### Procedure:

- Prepare a reaction mixture containing Cdk5/p25, GST-PPARy, and varying concentrations of SR1664 or control compounds in kinase buffer.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Terminate the reaction by adding SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the phosphorylated GST-PPARy by autoradiography.
- Quantify the band intensities to determine the extent of phosphorylation inhibition.

## In Vivo Efficacy Study in High-Fat Diet-Induced Obese Mice

Objective: To evaluate the anti-diabetic effects of **SR1664** in a mouse model of diet-induced insulin resistance.

#### Animal Model:

Male C57BL/6J mice, 4-5 weeks old.



 Mice are fed a high-fat, high-sucrose diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.

#### Treatment:

 Mice are intraperitoneally injected with SR1664 (e.g., at various doses) or vehicle control twice daily for a specified duration (e.g., 5 days).[2]

#### Outcome Measures:

- PPARy Phosphorylation: Adipose tissue is collected, and Western blotting is performed to measure the levels of phosphorylated PPARy (Ser273) and total PPARy.[2]
- Glucose Homeostasis:
  - Fasting blood glucose and insulin levels are measured.
  - Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated.
  - An intraperitoneal glucose tolerance test (IPGTT) is performed after the treatment period.
     [2]
- Body Weight: Body weight is monitored throughout the study.

## **Experimental Workflow: In Vivo Efficacy Study**





Click to download full resolution via product page

Caption: Workflow for assessing the in vivo efficacy of **SR1664** in diet-induced obese mice.

## **Conclusion and Future Directions**

**SR1664** represents a significant advancement in the development of PPARy-targeted therapies. Its unique mechanism of action, which involves the selective inhibition of Cdk5-mediated PPARy phosphorylation without classical agonism, allows for potent anti-diabetic and anti-fibrotic effects while avoiding the deleterious side effects of traditional TZDs.[2][5] Although



the unfavorable pharmacokinetic properties of **SR1664** may preclude its direct clinical use, it serves as a crucial proof-of-concept for the development of a new generation of safer and more selective PPARy modulators.[1] Future research will likely focus on optimizing the pharmacokinetic profile of **SR1664**-like compounds and further exploring their therapeutic potential in a broader range of metabolic and fibrotic diseases. There is also an indication that **SR1664** has been tested in clinical trials, suggesting that second-generation compounds with improved properties may be under investigation.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Anti-Diabetic Actions of a Non-Agonist PPARy Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Reduction in Obesity-Related Hepatic Fibrosis by SR1664 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR1664: A Technical Guide to a Non-Agonist PPARy Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545065#sr1664-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com